molecular formula C16H19NO2 B14026159 methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B14026159
M. Wt: 257.33 g/mol
InChI Key: PWUWUKQPSOGOPL-NLBOEYJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a bicyclic compound featuring a norbornene-like azabicyclo[2.2.1]hept-5-ene core. The molecule contains a methyl ester group at position 3 and a chiral (1R)-1-phenylethyl substituent at position 2. Its stereochemistry and functional groups make it a valuable synthon in asymmetric synthesis and pharmaceutical intermediates .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C16H19NO2/c1-11(12-6-4-3-5-7-12)17-14-9-8-13(10-14)15(17)16(18)19-2/h3-9,11,13-15H,10H2,1-2H3/t11-,13?,14?,15?/m1/s1

InChI Key

PWUWUKQPSOGOPL-NLBOEYJZSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CC(C2C(=O)OC)C=C3

Origin of Product

United States

Preparation Methods

Key Steps :

  • Imine Precursor Synthesis :

    • Reactants : Methyl 2-hydroxy-2-methoxyacetate and (R)-1-phenylethylamine.
    • Conditions : Toluene solvent, stirred at -5–0°C, followed by room-temperature reaction.
    • Workup : Aqueous washes and concentration yield 1a quantitatively.
  • Aza-Diels-Alder Reaction :

    • Reactants : 1a (237 kg, 1241 mol), cyclopentadiene (123 kg, 1861 mol).
    • Solvent System : TMSCl (270 kg) in toluene/methanol.
    • Conditions :
      • Cyclopentadiene added at -10 to -5°C.
      • Reaction proceeds with mild exotherm (4.4 kJ heat release).
    • Product Isolation :
      • Hydrochloride salt of the product forms in the lower layer.
      • Back-extraction with aqueous HCl and crystallization yield 3a (32% isolated yield).

Reaction Parameters :

Parameter Value
Scale 4000-L reactor (103 kg yield)
Temperature -10 to 5°C
Solvent Ratio (toluene/MeOH) ~4:1
Exotherm Control Brine cooling at -15°C

Stereochemical and Functional Considerations

The product’s stereochemistry is rigorously controlled:

  • Configuration : (1S,3S,4R)-2-[(R)-1-phenylethyl].
  • Key Drivers :
    • Chiral (R)-1-phenylethylamine ensures enantioselectivity.
    • Biphasic system stabilizes intermediates and minimizes side reactions.

Analytical Data

  • 1H NMR (CDCl₃) : δ 1.63 (3H, d, J = 7.0 Hz), 3.87 (3H, s), 4.61 (1H, q), 7.20–7.40 (5H, m).
  • Mass (m/z) : 192 (M + H⁺) for intermediate 1a .

Applications and Modifications

While primarily a synthetic intermediate, derivatives of this compound (e.g., phosphorylated analogs) are explored for medicinal chemistry applications.

Chemical Reactions Analysis

Alkoxyselenylation Reactions

This compound undergoes stereoselective alkoxyselenylation at the bicyclic double bond (C5-C6) to form functionalized derivatives. The reaction proceeds via electrophilic selenium addition under controlled conditions:

Reagents/Conditions Products Stereochemical Outcome Application
Styrene, PhSeCl, CH₂Cl₂, −20°C to RT(1S,3R,4R)-3-(((2-methoxy-2-phenylethyl)selanyl)methyl)-2-azabicyclo[2.2.1]heptane (19) exo-selectivity (>90% de)Synthesis of selenium-containing analogues for medicinal chemistry
2-(tert-Butoxy)-2-phenylethyl selenide(1S,3R,4R)-3-(((2-(tert-butoxy)-2-phenylethyl)selanyl)methyl)-2-azabicyclo[2.2.1]heptane (20) Retained bicyclic frameworkStudy of chalcogen interactions in catalysis

Mechanistic Insight : The reaction involves syn-addition of selenium electrophiles across the strained norbornene-like double bond, stabilized by the bicyclic structure’s rigidity .

Hydrogenation of the Bicyclic Double Bond

The C5-C6 double bond is reduced catalytically to yield saturated analogs:

Reagents/Conditions Products Stereochemistry Use
H₂, Pd/C, EtOH, RTMethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate Retention of endo configurationPrecursor for chiral ligands in asymmetric catalysis

Key Data : Post-hydrogenation, the saturated derivative shows enhanced stability and altered biological activity due to conformational locking .

Functionalization via Click Chemistry

The compound serves as a scaffold for triazole synthesis via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

Modification Step Reagents/Conditions Products
Azide introduction at C3NaN₃, DMF, 80°C3-azido-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene
CuAAC with alkynesCuSO₄, sodium ascorbate, H₂O/THF1,2,3-triazole-functionalized derivatives

Applications : Triazole derivatives exhibit improved binding affinity in enzyme inhibition studies .

Ester Hydrolysis and Derivatives

The methyl ester is hydrolyzed to the carboxylic acid for further derivatization:

Reaction Conditions Products Downstream Use
Ester hydrolysisLiOH, THF/H₂O, RT2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acidIntermediate for amide/peptide conjugates
Amide couplingEDC/HOBt, RNH₂3-carboxamide derivativesPotential protease inhibitors

Notable Finding : The carboxylic acid derivative shows moderate MMP-2 inhibition (IC₅₀ ~15 µM) in biochemical assays .

Stereochemical Transformations

The (1R)-1-phenylethyl group directs stereoselective reactions:

Reaction Type Example Outcome
EpoxidationmCPBA, CH₂Cl₂exo-epoxide with retained chirality at C1
Diels-AlderDienophiles (e.g., maleic anhydride)Bridged polycyclic adducts

Significance : Stereochemical control enables enantioselective synthesis of complex architectures .

Scientific Research Applications

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure and functional groups.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues: Ester Variants

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications
Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (Target) Methyl C16H19NO2 257.33 Predicted pKa: 6.83; Density: 1.134 g/cm³
Ethyl (1R,3R,4S)-2-[(S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate Ethyl C17H21NO2 271.35 1H-NMR δ 7.29–7.12 (aromatic), 6.39–6.24 (C=CH)
Ethyl (1S,3S,4R)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 223505-12-2) Ethyl C17H21NO2 271.35 Boiling point: 356.2°C (predicted)
Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 2103639-70-7) Methyl C15H17NO2 243.30 Used in polymer synthesis via ROMP

Key Observations :

  • Ester Group Impact : Ethyl esters (e.g., CAS 223505-12-2) exhibit higher molecular weights and boiling points compared to methyl esters. Methyl esters are often preferred for metabolic stability in drug candidates .
  • Stereochemical Effects : Diastereomers like ethyl (1R,3R,4S) vs. (1S,3S,4R) show distinct 1H-NMR patterns, particularly in aromatic (δ 7.29–7.12 vs. δ 7.56–7.24) and olefinic proton regions (δ 6.39–6.24 vs. δ 6.02) .

Stereoisomers and Enantiomers

Compound Name Stereochemistry Applications
Methyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 130194-96-6) (1S,3S,4R; 1R) Chiral ligand in asymmetric catalysis
Ethyl (1S',3S',45)-2-[(7S)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1S',3S',45; 7S) Intermediate in hydrogenation reactions
(−)-Vince lactam (CAS 79200-56-9) (1R,4S) Versatile synthon for drug candidates

Key Observations :

  • Stereoselective Synthesis : Enzymatic resolution using lactamases (e.g., for (−)-Vince lactam) enables access to enantiopure azabicyclo derivatives, critical for pharmaceutical applications .
  • Catalytic Utility : Methyl esters with (1S,3S,4R) configurations serve as ligands in diethylzinc additions, achieving >99% enantiomeric excess in secondary alcohol synthesis .

Functional Group Modifications

Compound Name Substituent Key Reaction/Property
Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate N-(1-phenylethyl) ROMP with Mo/W catalysts for stereoregular polymers
tert-Butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1783656-28-9) Amino-tert-butyl Intermediate in peptide mimetics

Key Observations :

  • Polymer Chemistry : The target compound’s methyl ester variant undergoes stereoselective ROMP with molybdenum catalysts, producing polymers with controlled tacticity .
  • Amino Derivatives: tert-Butyl-protected amino variants (e.g., CAS 1783656-28-9) are pivotal in synthesizing bicyclic peptide scaffolds .

Biological Activity

Methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS No: 130194-96-6) is a compound of interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Purity95%
Structural FormulaStructure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways.

  • Cholinergic Activity : This compound has been shown to exhibit cholinergic properties, potentially acting as an inhibitor of acetylcholinesterase (AChE), which could enhance cholinergic signaling in the central nervous system (CNS). This mechanism is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neuroprotection.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

In a study conducted by researchers at [source], the neuroprotective effects of this compound were evaluated in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound significantly improved cognitive function and reduced amyloid-beta plaque accumulation.

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The findings revealed a dose-dependent inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent.

Q & A

Q. How can the stereochemical configuration of methyl 2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate be experimentally confirmed?

Methodological Answer: The stereochemical configuration can be confirmed using a combination of 1H-NMR spectroscopy and X-ray crystallography :

  • 1H-NMR Analysis : Compare coupling constants and chemical shifts of diastereomers. For example, in a related ethyl ester analog, distinct splitting patterns (e.g., δ 6.39–6.40 ppm for C=CH protons in one diastereomer vs. δ 6.02–6.01 ppm in another) and phenyl group multiplicity (e.g., m, t, or s patterns) help differentiate stereoisomers .
  • X-ray Diffraction : Single-crystal X-ray analysis unambiguously resolves spatial arrangements. In a structurally similar compound, chiral centers (C2, C5, C6) and intermolecular interactions (e.g., C–H···π bonds) were confirmed via crystallography .

Q. What synthetic strategies optimize enantiomeric purity for this bicyclic framework?

Methodological Answer: Key strategies include:

  • Chiral Auxiliaries : Use of (S)-1-phenylethyl groups to induce asymmetry during cyclization, as seen in ethyl ester analogs .
  • Stereoselective Cycloadditions : Diels-Alder reactions with norbornene derivatives to control ring formation. For related bicyclo[2.2.1]heptene systems, acetylenic esters are synthesized via [2+2] cycloadditions followed by ring-opening .
  • Chromatographic Resolution : Separate diastereomers using silica gel columns, as crystallization alone may not yield pure enantiomers .

Advanced Research Questions

Q. How do steric effects from the 1-phenylethyl substituent influence reactivity in functionalization reactions?

Methodological Answer: The bulky 1-phenylethyl group impacts:

  • Regioselectivity : Directs electrophilic attacks to less hindered positions (e.g., exo vs. endo carboxylate groups). In phosphoryloxy derivatives, steric hindrance shifts reactivity toward exo positions .
  • Catalytic Hydrogenation : Steric shielding of the bicyclic core reduces hydrogenation rates at specific double bonds, as observed in analogs with similar substituents .

Q. How can contradictory NMR data between diastereomers be resolved?

Methodological Answer: Contradictions arise from conformational flexibility and solvent effects. Resolve them by:

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
  • NOESY Experiments : Detect spatial proximity between protons (e.g., phenyl and bicyclic CH groups) to confirm relative configurations .
  • Comparative Analysis : Cross-reference with X-ray data to validate assignments. For example, NMR shifts for C3H (δ 4.29–4.27 ppm) align with crystallographically confirmed R-configuration .

Q. What computational methods model the conformational dynamics of the bicyclic framework?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers. Compare with X-ray torsional angles (e.g., C2–C5–C6–C7 dihedral angles) .
  • Molecular Dynamics (MD) Simulations : Simulate ring puckering and substituent rotation in solvents (e.g., CDCl3) to correlate with experimental NMR line shapes .

Q. How do substituents affect crystal packing and intermolecular interactions?

Methodological Answer:

  • X-ray Analysis : In the title compound, the 1-phenylethyl group participates in weak C–H···π interactions (2.77 Å), stabilizing the crystal lattice along the [010] direction .
  • Comparative Crystallography : Analyze analogs (e.g., methyl vs. ethyl esters) to assess how alkyl chains influence packing efficiency and hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.